N-(tert-Butyloxy)carbonyl-L-thyroxine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyloxy)carbonyl-L-thyroxine typically involves the protection of the amino group of L-thyroxine with a tert-butyloxycarbonyl (Boc) group. This is achieved through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

化学反应分析

Types of Reactions

N-(tert-Butyloxy)carbonyl-L-thyroxine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding L-thyroxine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Typical reducing agents are hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: L-thyroxine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Peptide Synthesis

Boc-L-thyroxine as a Building Block

Boc-L-thyroxine serves as a crucial building block for synthesizing thyrotropin-releasing hormone (TRH) analogs. TRH is vital for stimulating the release of thyroid-stimulating hormone (TSH), which regulates thyroid hormone production. By incorporating Boc-L-thyroxine into TRH analogs, researchers can investigate structure-activity relationships and develop potential therapeutic agents for thyroid disorders .

Chemical Modifications

The Boc protective group can be selectively removed under specific conditions, allowing further modifications at the amino group. This property enables researchers to attach various functional groups, assessing their impact on biological activity and receptor binding .

Thyroid Hormone Interactions

Boc-L-thyroxine is utilized in studies examining its interaction with transthyretin, a protein responsible for transporting thyroid hormones in the bloodstream. By immobilizing Boc-L-thyroxine on solid supports, researchers can develop assays to identify molecules that compete with L-thyroxine for binding to transthyretin. This research is critical for developing drugs targeting transthyretin in amyloidosis diseases .

Structure-Function Relationship Analysis

The compound allows researchers to explore the structure-function relationship of thyroid hormones. By synthesizing various analogs, scientists can investigate how different modifications affect metabolic processes regulated by L-thyroxine .

Comparative Analysis with Other Compounds

The following table compares Boc-L-thyroxine with structurally or functionally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| L-Thyroxine | Natural thyroid hormone | Directly involved in regulating metabolism |

| N-Acetyl-L-thyroxine | Acetylated derivative of L-thyroxine | Enhanced stability but less reactive than Boc |

| N-(Benzoyloxy)carbonyl-L-thyroxine | Benzoyloxy group instead of tert-butyloxy | Different reactivity profile |

| 3,5-Diiodo-L-thyronine | Iodinated form of L-thyroxine | More potent biological activity |

Boc-L-thyroxine stands out due to its specific protective group that facilitates versatile synthetic applications while maintaining biological relevance akin to natural thyroxine .

Case Studies

Several studies have highlighted the applications of Boc-L-thyroxine in research:

- Study on TRH Analog Development : Researchers synthesized a series of TRH analogs using Boc-L-thyroxine to evaluate their efficacy in stimulating TSH release. The findings indicated that specific modifications enhanced receptor affinity and biological activity .

- Investigation of Binding Affinity : A study focused on the interaction between Boc-L-thyroxine and transthyretin revealed insights into how structural changes affect binding affinity. The results provided valuable information for drug development targeting transthyretin-related conditions .

作用机制

The mechanism of action of N-(tert-Butyloxy)carbonyl-L-thyroxine involves its role as a protected form of L-thyroxine. The Boc group protects the amino group, allowing for selective reactions at other sites of the molecule. Upon removal of the Boc group, L-thyroxine is released, which can then interact with its molecular targets, such as thyroid hormone receptors, to exert its biological effects .

相似化合物的比较

Similar Compounds

N-(tert-Butyloxy)carbonyl-L-phenylalanine: Similar in structure but with a phenylalanine backbone instead of thyroxine.

N-(tert-Butyloxy)carbonyl-L-tyrosine: Similar but with a tyrosine backbone.

N-(tert-Butyloxy)carbonyl-L-tryptophan: Similar but with a tryptophan backbone.

Uniqueness

N-(tert-Butyloxy)carbonyl-L-thyroxine is unique due to its iodine-rich structure, which is essential for its role in thyroid hormone activity. This makes it particularly valuable in studies related to thyroid function and disorders .

生物活性

N-(tert-Butyloxy)carbonyl-L-thyroxine, commonly referred to as Boc-L-thyroxine, is a synthetic derivative of the thyroid hormone L-thyroxine (T4). This compound features a tert-butyloxycarbonyl (Boc) protecting group at the amino position, which allows for selective chemical modifications. The biological activity of Boc-L-thyroxine is closely related to its parent compound, L-thyroxine, and it serves as a valuable intermediate in the synthesis of various thyroid hormone analogs.

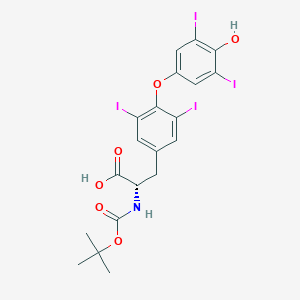

Boc-L-thyroxine's structural formula is represented by:

This structure includes an iodine atom, which is essential for the biological activity of thyroid hormones. The Boc protecting group can be removed under specific conditions, allowing for further modifications that enhance the study of structure-activity relationships (SAR) in thyroid hormones .

The primary mechanism of action for Boc-L-thyroxine involves its interaction with thyroid hormone receptors (TRs), which are ubiquitous throughout the body. Upon conversion to L-thyroxine, it binds to these receptors and initiates a cascade of biochemical pathways that regulate metabolism. This includes:

- Conversion to T3 : Boc-L-thyroxine can be metabolized to triiodothyronine (T3), the more active form of thyroid hormone, which enhances its biological efficacy .

- Physiological Effects : It influences metabolic processes such as energy expenditure, lipid metabolism, insulin sensitivity, and overall metabolic rate. These effects are particularly significant in conditions of hypothyroidism .

Pharmacokinetics

The pharmacokinetic profile of Boc-L-thyroxine is expected to mirror that of L-thyroxine:

Biological Activity and Applications

Boc-L-thyroxine is not biologically active until deprotected; however, its derivatives have been extensively studied for their potential therapeutic applications:

- Thyroid Disorders : Analogues synthesized from Boc-L-thyroxine are used in research aimed at understanding and treating conditions such as hypothyroidism and other thyroid-related disorders .

- Drug Development : It serves as a precursor in the synthesis of thyrotropin-releasing hormone (TRH) analogs, which may lead to new therapeutic agents for managing thyroid function .

Case Studies and Research Findings

Recent studies have highlighted the utility of Boc-L-thyroxine in various experimental settings:

- Synthesis of TRH Analogs : Research demonstrated that incorporating Boc-L-thyroxine into TRH analogs allowed scientists to explore their structure-activity relationships effectively. This has implications for developing drugs targeting thyroid dysfunctions .

- Binding Studies : Studies involving immobilized Boc-L-thyroxine on solid supports have been conducted to investigate its binding interactions with transthyretin, a protein responsible for transporting thyroid hormones. This approach aids in identifying molecules that could potentially inhibit or enhance these interactions, relevant for treating amyloidosis diseases .

属性

IUPAC Name |

(2S)-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19I4NO6/c1-20(2,3)31-19(29)25-15(18(27)28)6-9-4-13(23)17(14(24)5-9)30-10-7-11(21)16(26)12(22)8-10/h4-5,7-8,15,26H,6H2,1-3H3,(H,25,29)(H,27,28)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXHMKCFGLKNNF-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19I4NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

877.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。